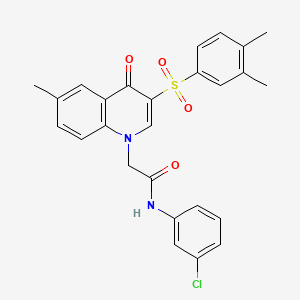

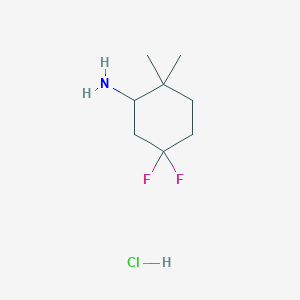

![molecular formula C19H18N4O B2878330 (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide CAS No. 2097940-98-0](/img/structure/B2878330.png)

(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide, also known as PEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PEP belongs to the class of enamide compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Activities

A study explored the microwave-assisted synthesis of new pyrazolopyridine derivatives, focusing on their antioxidant, antitumor, and antimicrobial activities. This research demonstrates the potential of similar compounds in medicinal chemistry, particularly in the development of new therapeutic agents with diverse biological activities (El‐Borai et al., 2013).

Anticancer and Anti-Inflammatory Agents

Another investigation synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study underscores the significance of such compounds in the design of drugs targeting cancer and inflammation (Rahmouni et al., 2016).

Antimicrobial Activity of Thio-Substituted Derivatives

Research on the synthesis of thio-substituted ethyl nicotinate and related derivatives revealed their antimicrobial potential. This highlights the application of similar chemical structures in combating microbial infections (Gad-Elkareem et al., 2011).

Molecular Docking and Computational Studies

A study involving the synthesis of novel heterocyclic compounds, including enaminone derivatives, investigated their antimicrobial and antiproliferative activities. Molecular docking and computational studies provided insights into their potential mechanisms of action, suggesting applications in drug discovery and design (Fahim et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been found to targetHistone deacetylase 8 . This enzyme plays a crucial role in the regulation of gene expression.

Mode of Action

This can result in various downstream effects, depending on the specific genes being regulated .

Biochemical Pathways

Given its potential target, it may influence pathways related to gene expression and cellular differentiation .

Pharmacokinetics

Similar compounds have been found to have variable absorption and distribution profiles

Result of Action

Given its potential target, it may influence gene expression and cellular differentiation, potentially leading to various downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its target . .

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c24-19(9-8-16-5-2-1-3-6-16)21-11-12-23-15-18(14-22-23)17-7-4-10-20-13-17/h1-10,13-15H,11-12H2,(H,21,24)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCCEAHLLYGIOE-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2878249.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2878258.png)

![[5-(2-Fluorophenyl)-2-furyl]methylamine](/img/structure/B2878263.png)

![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)

![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)